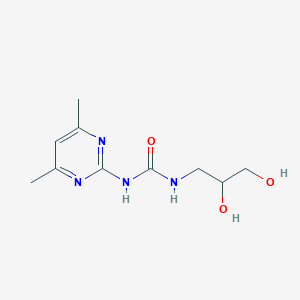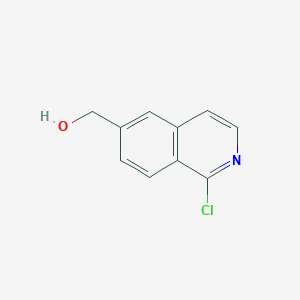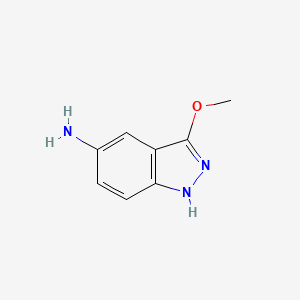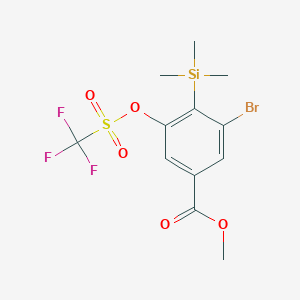
Methyl 3-bromo-5-(((trifluoromethyl)sulfonyl)oxy)-4-(trimethylsilyl)benzoate
Overview
Description
Methyl 3-bromo-5-(((trifluoromethyl)sulfonyl)oxy)-4-(trimethylsilyl)benzoate, abbreviated as MBTMSB, is an organic compound belonging to the class of benzoates. It is a colorless solid with a molecular weight of 420.39 g/mol and a melting point of 136-138 °C. MBTMSB has been used in several scientific applications such as organic synthesis, medicinal chemistry, and drug discovery. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals and other organic compounds.
Scientific Research Applications
Synthesis and Conversions
Research demonstrates the synthesis and conversion processes involving compounds structurally related to Methyl 3-bromo-5-(((trifluoromethyl)sulfonyl)oxy)-4-(trimethylsilyl)benzoate. For instance, the use of o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone for the synthesis and cycloaddition of substituted o-quinodimethanes has been investigated, indicating its utility as a synthon for the o-quinodimethane-α,α-dianion, facilitating the synthesis of diverse organic structures (Lenihan & Shechter, 1999).
Novel Acaricide
The synthesis of a novel acaricide, identified as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, showcases the potential application of similar compounds in developing new pesticides. This compound's structural orientation forms an intramolecular N—H⋯O hydrogen bond, which may contribute to its biological activity (Kimura & Hourai, 2005).
Synthetic Equivalents
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate's behavior as a synthetic equivalent for reactions with dimethyl malonate and methyl acetoacetate provides insight into the compound's utility in organic synthesis. This indicates its role in facilitating the synthesis of Michael adducts, suggesting its importance in creating complex organic molecules (Vasin et al., 2016).
Gem-Difluoroanalogues Synthesis
The synthesis of gem-difluoroanalogues of monoterpenes using a three-component system, including acetyltrimethylsilane and trifluoromethyltrimethylsilane, showcases the innovative application of such compounds in synthesizing optically active molecules. This methodology offers new pathways for creating compounds with potential pharmaceutical applications (Lefebvre, Brigaud, & Portella, 2001).
properties
IUPAC Name |
methyl 3-bromo-5-(trifluoromethylsulfonyloxy)-4-trimethylsilylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3O5SSi/c1-20-11(17)7-5-8(13)10(23(2,3)4)9(6-7)21-22(18,19)12(14,15)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXWSYPZUPJTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3O5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242069-32-4 | |
| Record name | Methyl 3-bromo-5-(((trifluoromethyl)sulfonyl)oxy)-4-(trimethylsilyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





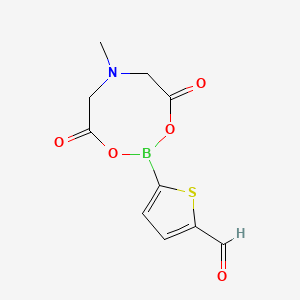
![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)



![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
